One challenge in synthesizing certain derivatives of 4-(quinolin-2-ylmethoxy)benzoic acid, particularly those involving coupling reactions with 4-substituted aryl bromides, is the low reactivity of these bromides. This necessitates the use of specific heterogeneous copper catalysts and optimized reaction conditions to achieve satisfactory yields. []
Another challenge is the potential for unwanted side reactions, such as the reduction of the sulfanyl group during catalytic hydrogenation of a conjugated double bond. This requires careful control over the reaction conditions and the choice of catalyst. []
Chemical Reactions Analysis
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst, such as sulfuric acid, to form ester derivatives. [, ]
Amide formation: The carboxylic acid group can react with amines, typically in the presence of a coupling reagent, to form amide derivatives. [, , ]
Complexation with metal ions: The nitrogen and oxygen atoms in the quinoline and benzoic acid moieties can act as donor atoms, allowing the molecule to coordinate with metal ions and form metal complexes. [, ]
Mechanism of Action
Leukotriene biosynthesis inhibition: Studies have shown that certain derivatives of 4-(quinolin-2-ylmethoxy)benzoic acid act as potent and selective inhibitors of 5-lipoxygenase-activating protein (FLAP). [, , , , ] FLAP is a crucial enzyme in the biosynthesis of leukotrienes, which are lipid mediators of inflammation involved in various inflammatory and allergic diseases, including asthma.
Antiviral activity: Research suggests that some benzoic acid derivatives, including those with structural similarities to 4-(quinolin-2-ylmethoxy)benzoic acid, exhibit antiviral activity against influenza A virus. This activity is attributed to the inhibition of viral neuraminidase, an enzyme essential for viral replication and release. []
Applications
Antileukotriene agents: Several derivatives of 4-(quinolin-2-ylmethoxy)benzoic acid have been synthesized and evaluated for their antileukotriene activity, with some showing promising results in preclinical studies. [, , , , , ] These compounds hold potential as therapeutic agents for inflammatory and allergic diseases.
Anti-HIV agents: Research suggests that structurally similar compounds to 4-(quinolin-2-ylmethoxy)benzoic acid, particularly those containing a 1,4-dihydropyridine moiety, exhibit anti-HIV-1 activity. These compounds target the viral gp41 protein, which is involved in viral fusion and entry. []
Compound Description: VUFB 20609 is a potential antileukotriene drug. [] It exhibited in vitro inhibition of arachidonic acid-induced platelet aggregation. []
Compound Description: VUFB 20584 is a potential antileukotriene drug, structurally similar to VUFB 20609. [] It was also investigated for its anti-platelet aggregation properties. []
Relevance: Similar to VUFB 20609, VUFB 20584 shares the quinoline-methoxy-benzene core with 4-(quinolin-2-ylmethoxy)benzoic Acid. The key difference lies in the presence of a sulfanylphenyl-propanoic acid substituent on the benzene ring in VUFB 20584. []
Compound Description: This series of compounds represents analogues of 4-(quinolin-2-ylmethoxy)benzoic Acid, synthesized and evaluated for their antileukotriene and antiasthmatic activities. [] Some compounds within this series demonstrated higher antiasthmatic activity compared to their benzoic acid counterparts. []
Relevance: These compounds retain the quinoline-methoxy-benzene core structure of 4-(quinolin-2-ylmethoxy)benzoic Acid, with an additional sulfur atom linking the benzene ring to a phenylacetic acid moiety. []
S-oxidized derivatives of {[(quinolin-2-ylmethoxy)phenyl]sulfanyl}benzoic acids
Relevance: This series retains the quinoline-methoxy-benzene-sulfur-phenyl core as 4-(quinolin-2-ylmethoxy)benzoic Acid. The distinction lies in the presence of a benzoic acid moiety and varying oxidation states of the sulfur atom. []
Compound Description: BAY x1005 is a potent leukotriene synthesis inhibitor, demonstrating significant activity in human airways. [] It effectively blocks contractions induced by anti-IgE challenge, indicating its potential as an anti-asthmatic agent. []
Relevance: BAY x1005 shares the quinoline-methoxy-benzene core with 4-(quinolin-2-ylmethoxy)benzoic Acid. The key difference is the presence of a cyclopentyl acetic acid substituent on the benzene ring instead of a carboxylic acid group. []
Compound Description: This orally active compound exhibits potent leukotriene receptor antagonist activity. [] It demonstrated significant improvements in oral potency compared to other compounds in its development series. []
Compound Description: AM803 is a potent, orally active, once-daily FLAP inhibitor with promising anti-inflammatory properties. []
Relevance: Although AM803 is structurally distinct from 4-(quinolin-2-ylmethoxy)benzoic Acid, its development was based on the optimization of another related compound, AM103, which shares the quinoline-methoxy-benzene core with the target compound. [, ] The optimization of AM103 involved exploring various substituents, including heterocycles on the indole N-benzyl group and replacements for the quinoline group. [] These modifications led to the discovery of AM803, highlighting the structural and pharmacological connections between these compounds. [, ]
Compound Description: AM103 is a potent and selective 5-lipoxygenase-activating protein (FLAP) inhibitor, exhibiting efficacy in a murine model of allergen-induced asthma. []
Relevance: AM103 shares the quinoline-methoxy-benzene core structure with 4-(quinolin-2-ylmethoxy)benzoic Acid. Modifications to the structure include the incorporation of a 3-tert-butylsulfanyl-indole-2-yl)-2,2-dimethyl-propionic acid moiety. []
Compound Description: XEN-D0401 is a novel BK channel activator. []
Relevance: XEN-D0401 belongs to the 4-(2-hydroxyphenyl)quinolin-2(1H)-one derivative class and shares a similar core structure with 4-(quinolin-2-ylmethoxy)benzoic Acid. Both contain a quinoline ring system with a phenyl substituent at the 4-position. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Anamorelin is a synthetic, orally bioavailable, small-molecule ghrelin mimetic with appetite-stimulating and anabolic activities. Anamorelin binds to and stimulates the growth hormone secretagogue receptor (GHSR) centrally, thereby mimicking the appetite-stimulating and growth hormone-releasing effects of ghrelin. Stimulation of GHSR may also reduce the production of the pro-inflammatory cytokines TNF-alpha and interleukin-6, which may play a direct role in cancer-related loss of appetite.
Borane dimethyl sulfide complex (BMS) acts as a highly efficient and selective reducing agent in the presence of catalytic sodium tetrahydroborate for α-hydroxy esters. Asymmetric borane reduction of a variety of prochiral ketones with BMS using spiroborate esters as catalyst has been reported. Borane dimethyl sulfide complex (BMS) is a commonly used reagent and a mediator for hydroboration reaction for the preparation of organoborane compounds, which are utilized as key intermediates in organic synthesis. BMS is also employed as a reducing agent for the reduction of various functional groups such as aldehydes, ketones, epoxides, esters, and carboxylic acids to corresponding alcohols.